2-Amino-2-(4-fluorophenyl)propanenitrile
Description
2-Amino-2-(4-fluorophenyl)propanenitrile is a nitrile-containing compound featuring an amino group and a 4-fluorophenyl substituent attached to a central carbon atom. Its molecular formula is C₉H₈FN₂, with a molecular weight of 163.17 g/mol. The fluorophenyl group imparts electron-withdrawing effects, while the nitrile and amino groups enable diverse reactivity, making this compound a valuable intermediate in pharmaceuticals and agrochemical synthesis.
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZBXVVWRAIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzaldehyde with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-(4-fluorophenyl)propanenitrile may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents and catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-fluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-fluorophenyl)propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared below based on functional groups, molecular weight, and substituents:
Key Observations :
- Electron Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity at the nitrile carbon compared to the electron-rich furan analog .
- Reactivity : The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides), whereas the amine hydrochloride in is more stable but less reactive.
- Biological Relevance: The pyrazole derivative and amino acid analog are more likely to exhibit bioactivity due to heterocyclic or zwitterionic structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
